BarA protein
Description
The BarA protein is a conserved sensor kinase integral to bacterial two-component systems (TCS), which regulate adaptive responses to environmental stimuli. Structurally, BarA is characterized by multiple domains: HAMP (histidine kinases, adenylyl cyclases, methyl-binding proteins, phosphatases), HisKA (histidine kinase acceptor), HATPaseC (histidine-associated ATPase C-terminal), REC (receiver domain), and HPT (histidine phosphotransferase), forming a hybrid histidine kinase . In Escherichia coli and Rahnella aquatilis, BarA partners with the response regulator UvrY to control virulence, biofilm formation, and motility . Autophosphorylation studies reveal BarA phosphorylates in a trans (intermolecular) manner, transferring phosphate to UvrY via a multi-step phosphorelay .
Properties
CAS No. |
146835-03-2 |
|---|---|
Molecular Formula |
C22H26N6O5S2 |
Molecular Weight |
518.607 |
IUPAC Name |
N-[2-[4-[(2S)-4-methylsulfonylmorpholin-2-yl]-1,3-thiazol-2-yl]-4-morpholin-4-ylphenyl]-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C22H26N6O5S2/c1-35(30,31)28-8-11-33-19(13-28)18-14-34-22(26-18)16-12-15(27-6-9-32-10-7-27)2-3-17(16)25-21(29)20-23-4-5-24-20/h2-5,12,14,19H,6-11,13H2,1H3,(H,23,24)(H,25,29)/t19-/m0/s1 |
InChI Key |
WWTNLDQWEKRXNB-IBGZPJMESA-N |
SMILES |
CS(=O)(=O)N1CCOC(C1)C2=CSC(=N2)C3=C(C=CC(=C3)N4CCOCC4)NC(=O)C5=NC=CN5 |
Synonyms |
BarA protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Other Histidine Kinases
BarA’s hybrid architecture distinguishes it from classical histidine kinases. While typical kinases (e.g., EnvZ in E. coli) lack REC and HPT domains, BarA’s multi-domain structure enables complex phosphorelay mechanisms.
Table 1: Domain Architecture of BarA vs. Other Proteins
| Protein | Organism | Domains Present | Phosphorylation Mechanism |
|---|---|---|---|
| BarA | E. coli | HAMP, HisKA, HATPaseC, REC, HPT | Trans-autophosphorylation |
| BarA | R. aquatilis HX2 | HAMP, HisKA, HATPaseC, REC, HPT | Trans-autophosphorylation |
| BvgS | Bordetella pertussis | PAS, HAMP, HisKA, HATPaseC, REC | Multi-step phosphorelay |
| Typical Histidine Kinase (e.g., EnvZ) | E. coli | PAS, HisKA, HATPaseC | Cis-autophosphorylation |
Note: BvgS, a hybrid kinase in *Bordetella, shares REC domains but lacks HPT, highlighting BarA’s unique capacity for extended phosphorelay .*
Functional Roles Across Species
BarA’s biological impact varies by organism, reflecting niche-specific adaptations:
Table 2: Functional Diversity of BarA
Phosphorylation Mechanisms
BarA’s trans-autophosphorylation contrasts with classical kinases:
Table 3: Phosphorylation Mechanisms
In vitro studies show BarA mutants (e.g., H302A) lack autophosphorylation alone but regain activity when mixed, confirming intermolecular mechanisms .
Research Findings and Implications
- Structural Flexibility : BarA’s REC and HPT domains enable multi-step signaling, offering evolutionary advantages in complex environments .
- Functional Plasticity : In R. aquatilis, BarA balances biofilm formation and motility, a trade-off critical for rhizosphere colonization .
- Nomenclature Caution: Fungal BarA highlights the need for genomic context in protein studies to avoid functional misattribution .
Q & A
Q. What steps ensure reproducibility in BarA-related studies, particularly in animal infection models?
- Methodological Answer : Adopt standardized protocols from the ARRIVE guidelines for animal experiments, including explicit reporting of inoculum preparation, infection routes, and blinding during outcome assessment. Open-access sharing of mutant strains (e.g., via BEI Resources) enhances cross-lab validation .
Q. How can researchers mitigate bias in interpreting BarA’s role in virulence when using industry-supplied reagents?
- Methodological Answer : Disclose all commercial reagent lot numbers and validate critical findings with orthogonal methods (e.g., CRISPR-Cas9-edited strains vs. vendor-supplied mutants). Independent replication by third-party labs is encouraged .
Tables for Key Experimental Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
